molecular formula C10H15BrFNO2 B2908984 tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1881331-83-4

tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B2908984
M. Wt: 280.137
InChI Key: COECNWCFQGVLAT-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with a complex structure. Let’s break it down:



  • Tert-butyl : Refers to the tert-butyl group (also known as t-butyl or 1,1-dimethylethyl), which consists of three methyl groups attached to a central carbon atom. It imparts steric hindrance and stability to the molecule.

  • 5-bromo-4-fluoro : Indicates the presence of bromine (Br) and fluorine (F) atoms at specific positions on the pyridine ring.

  • 5,6-dihydropyridine-1(2H)-carboxylate : Describes the fused pyridine ring system with a carboxylate group (COO-) attached.



Synthesis Analysis

The synthesis of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate involves several steps, including bromination, fluorination, and cyclization. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, protecting the tert-butyl group during these transformations is crucial to prevent unwanted side reactions.



Molecular Structure Analysis

The molecular structure of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate reveals a six-membered ring system with the following features:



  • A pyridine ring (5,6-dihydropyridine) with bromine and fluorine substituents.

  • The tert-butyl group attached to the nitrogen atom.

  • The carboxylate group at the 1-position.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound in various reactions:



  • Substitution Reactions : The tert-butyl group can undergo nucleophilic substitution reactions, leading to the modification of the pyridine ring.

  • Cyclization Reactions : Intramolecular cyclizations can form fused ring systems, providing access to diverse heterocyclic compounds.

  • Functional Group Transformations : The carboxylate group allows for further derivatization.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting behavior to assess purity.

  • Solubility : Evaluate solubility in various solvents.

  • Stability : Consider stability under different conditions (e.g., temperature, light, and moisture).


Safety And Hazards


  • Toxicity : Assess toxicity based on structural features and available data.

  • Handling Precautions : Use appropriate protective equipment during synthesis and handling.

  • Environmental Impact : Consider potential environmental hazards.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize analogs for structure-activity relationship studies.

  • Applications : Explore applications in drug discovery, materials science, or catalysis.


properties

IUPAC Name

tert-butyl 3-bromo-4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrFNO2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECNWCFQGVLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

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